molecular formula C17H21NO3S B2553267 methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 1705229-67-9

methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B2553267
CAS No.: 1705229-67-9
M. Wt: 319.42
InChI Key: KOGXURODJGUBFF-UHFFFAOYSA-N
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Description

Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Mechanism of Action

The mechanism of action of methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar core structures but different substituents.

Properties

IUPAC Name

methyl 4-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-17(20)12-5-3-11(4-6-12)16(19)18-13-7-8-14(18)10-15(9-13)22-2/h3-6,13-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGXURODJGUBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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